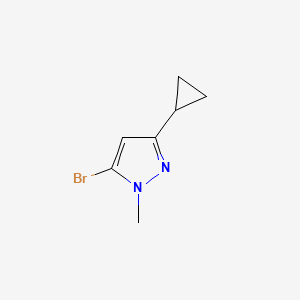
5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 1785570-49-1 . It has a molecular weight of 201.07 and its IUPAC name is 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The bromine atom is attached to the 5th position of the ring .Physical And Chemical Properties Analysis
5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a solid at room temperature . It has a molecular weight of 201.07 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole have been explored for their potential in various scientific applications. For instance, Martins et al. (2013) investigated brominated trihalomethylenones as precursors for the synthesis of diverse pyrazole derivatives, highlighting the versatility of brominated pyrazoles in chemical synthesis (Martins et al., 2013). Similarly, research by Huang et al. (2017) focused on the synthesis of novel compounds, including pyrazole derivatives, which were evaluated for their cytotoxicity against various tumor cell lines, indicating potential applications in cancer research (Huang et al., 2017).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer properties of pyrazole derivatives have garnered interest due to their significant biological activities. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and evaluated their cytotoxic effects against breast cancer and leukemic cells, demonstrating the potential of pyrazole compounds in therapeutic applications (Ananda et al., 2017).
Photophysical and Quantum Chemical Analysis
The photophysical properties and quantum chemical analysis of pyrazole derivatives have also been explored. Mati et al. (2012) conducted a study on the geometrical isomers of a bio-active pyrazoline derivative, which included pyrazole components, to understand their solvatochromic response and encapsulation within β-cyclodextrin nanocavities, highlighting the complex behaviors of these compounds in different mediums (Mati et al., 2012).
Advanced Material Synthesis
Pyrazole derivatives have been investigated for their utility in the synthesis of advanced materials. For example, Stagni et al. (2008) studied the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with pyrazole-based ligands, demonstrating the influence of pyrazole derivatives on the redox and emission properties of these complexes, which could have implications for the development of novel materials (Stagni et al., 2008).
Eigenschaften
IUPAC Name |
5-bromo-3-cyclopropyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZTSKAVSCYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785570-49-1 |
Source


|
| Record name | 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)
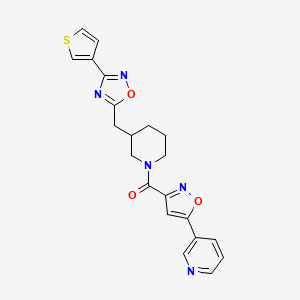

![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
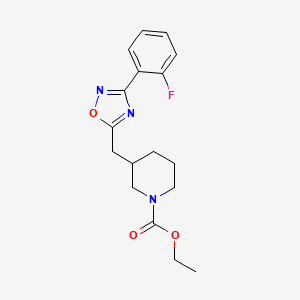
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)
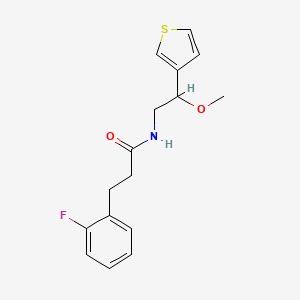
![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)
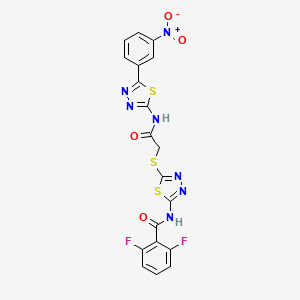
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)